molecular formula C7H13N3O B3353898 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one CAS No. 56904-16-6

7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Cat. No.: B3353898
CAS No.: 56904-16-6
M. Wt: 155.2 g/mol
InChI Key: WNFBJADPLJFWMH-UHFFFAOYSA-N
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Description

Contextualization of Hexahydroimidazo[1,5-a]pyrazinones within Contemporary Heterocyclic Chemistry Research

The field of heterocyclic chemistry is a cornerstone of modern medicinal and materials science, with fused heterocyclic systems being of particular importance due to their diverse biological activities. airo.co.inijpsr.com Among these, the imidazo[1,5-a]pyrazinone scaffold has emerged as a versatile and valuable structural motif in drug discovery and organic synthesis. rsc.org These compounds belong to a larger class of nitrogen-containing fused heterocycles that are prevalent in many biologically active molecules. airo.co.in The imidazo[1,5-a]pyrazine (B1201761) core is considered a "privileged scaffold," a framework that can bind to multiple biological targets.

Contemporary research focuses on the synthesis and functionalization of this scaffold to explore its potential in various therapeutic areas. The development of novel synthetic methodologies, such as multi-component reactions and base-assisted intramolecular cyclizations, has provided efficient access to a wide range of imidazo[1,5-a]pyrazine derivatives. nih.gov This accessibility allows chemists to systematically modify the core structure and investigate the structure-activity relationships (SAR) that govern their biological effects. The unique three-dimensional arrangement of the hexahydroimidazo[1,5-a]pyrazinone core allows for the precise positioning of substituents to interact with specific biological targets, making it an attractive framework for designing potent and selective inhibitors for various enzymes and receptors. nih.govresearchgate.net

Historical Perspectives on the Academic Study of Related Fused Heterocyclic Systems

The academic study of fused heterocyclic compounds has a rich history, evolving from the isolation of natural alkaloids to the rational design of synthetic molecules with specific functions. researchgate.net Early work in the 20th century focused on understanding the fundamental reactivity and properties of bicyclic systems containing nitrogen and other heteroatoms. msu.edu The development of synthetic methods like cyclization, cycloaddition, and ring-expansion reactions has been pivotal in advancing the field. airo.co.in

Systems related to imidazo[1,5-a]pyrazines, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrimidines, have been subjects of extensive investigation for decades. rsc.orgnih.gov For instance, research into imidazo[1,2-a]pyrazines has led to the discovery of compounds with anti-inflammatory and muscle relaxant properties. researchgate.net Similarly, the pyrazolo[1,5-a]pyrimidine (B1248293) core is found in several approved drugs, including sedative and anxiolytic agents. nih.gov This historical success in related fused systems provided a strong impetus for exploring other isomers and analogues, such as the imidazo[1,5-a]pyrazinone scaffold, in the search for novel therapeutic agents. The synthesis of these complex structures has been advanced through techniques like the Mallory photoreaction for creating fused aromatic systems and various cyclocondensation reactions. beilstein-journals.orgrsc.org

Rationale for Comprehensive Academic Investigation of 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

The specific academic investigation of this compound is driven by the broader interest in its parent scaffold as a source of potential therapeutic agents. The rationale for its comprehensive study is rooted in the principles of medicinal chemistry, particularly the exploration of structure-activity relationships (SAR). By systematically modifying the core hexahydroimidazo[1,5-a]pyrazinone structure, researchers can probe how changes in substitution affect biological activity.

The introduction of a methyl group at the 7-position is a strategic modification. This small alkyl group can influence the compound's properties in several ways:

Stereochemistry: The 7-position can be a chiral center, allowing for the synthesis of specific enantiomers which may exhibit different biological activities and metabolic profiles.

Pharmacokinetics: The methyl group can affect the molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for drug development.

Target Binding: The methyl group can occupy a specific hydrophobic pocket within a biological target, potentially enhancing binding affinity and selectivity.

Research on closely related analogues provides a direct rationale for investigating the 7-methyl derivative. For example, derivatives of 7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one have been synthesized and evaluated for their activity on the central nervous system. nih.gov Furthermore, a related scaffold, 7-methylimidazo[1,5-a]pyrazin-8(7H)-one, has been explored for its potent inhibitory activity against BRD4, a bromodomain-containing protein implicated in cancer. researchgate.net These findings suggest that the 7-position is a critical point for modification and that substitution at this site can lead to potent biological activity. Therefore, the synthesis and study of this compound is a logical step in the systematic exploration of this chemical class to identify new lead compounds for drug discovery.

Overview of Key Research Avenues for Imidazo[1,5-a]pyrazinone Scaffolds

The imidazo[1,5-a]pyrazinone scaffold and its derivatives are being actively investigated across several key research avenues, primarily in the field of medicinal chemistry. The versatility of this core structure allows it to be adapted for various biological targets, leading to a range of potential therapeutic applications.

Key research areas include:

Oncology: A significant focus is on developing anticancer agents. Derivatives of the related imidazo[1,5-a]pyrazin-8(7H)-one have been synthesized as potent and selective inhibitors of BRD9, a subunit of a chromatin remodeling complex implicated in certain cancers. nih.govresearchgate.net The scaffold is also being explored for the development of inhibitors for other cancer-related targets like Bruton's tyrosine kinase (BTK) and threonine tyrosine kinase (TTK). nih.govresearchgate.net

Neuroprotection: The imidazo[1,5-a]pyrazine framework has been used to design inhibitors of c-Src kinase. nih.gov Certain derivatives have shown significant neuroprotective effects in preclinical models of acute ischemic stroke, highlighting their potential for treating neurological disorders. nih.gov

Central Nervous System (CNS) Disorders: As demonstrated by studies on 7-phenyl-substituted analogues, the hexahydroimidazo[1,5-a]pyrazinone core can be modified to create compounds with CNS depressant activities, suggesting potential applications for conditions requiring modulation of the central nervous system. nih.gov

Synthetic Methodology: Beyond direct therapeutic applications, a research avenue focuses on developing novel and efficient synthetic routes to access these complex scaffolds. This includes the use of multi-component reactions and regioselective cyclizations, which are crucial for building libraries of diverse derivatives for high-throughput screening. nih.gov

The table below summarizes the primary research avenues and associated biological targets for the broader imidazo[1,5-a]pyrazinone chemical class.

Research AvenueBiological Target/ApplicationRepresentative Scaffold
Oncology BRD9 InhibitorsImidazo[1,5-a]pyrazin-8(7H)-one
Oncology BRD4 Inhibitors7-Methylimidazo[1,5-a]pyrazin-8(7H)-one
Neuroprotection c-Src Kinase InhibitorsC-5 substituted Imidazo[1,5-a]pyrazine
CNS Disorders Central Nervous System Depressants7-Phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-9-2-3-10-6(5-9)4-8-7(10)11/h6H,2-5H2,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFBJADPLJFWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481255
Record name 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56904-16-6
Record name Hexahydro-7-methylimidazo[1,5-a]pyrazin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56904-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 Methylhexahydroimidazo 1,5 a Pyrazin 3 2h One

Retrosynthetic Analysis and Strategic Disconnections for the 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Scaffold

A retrosynthetic analysis of the this compound scaffold provides a logical framework for devising its synthesis. The core structure is a bicyclic system containing a piperazine (B1678402) and an imidazolidinone ring fused together.

A primary disconnection can be made at the amide bond within the imidazolidinone ring (C-N bond cleavage), leading to a substituted piperazine precursor. This precursor would contain a carboxylic acid or its derivative at the 2-position and an aminoethyl side chain at the 1-position. A further disconnection of the aminoethyl side chain reveals a simpler 2-carboxypiperazine derivative and a two-carbon building block.

Alternatively, a key disconnection can be envisioned across the C8a-N1 and N2-C3 bonds, which simplifies the bicyclic structure into a suitably functionalized piperazine derivative. A plausible forward synthetic approach stemming from this analysis would involve the cyclization of a 2-substituted piperazine. For instance, the synthesis of the related 7-phenyl-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves the preparation of a 3-carbomethoxy-1-phenylpiperazine intermediate, highlighting a strategy based on pre-functionalized piperazine rings.

Another strategic disconnection involves breaking the C1-N8a and C3-N4 bonds, which would deconstruct the molecule into a diamine precursor, a glyoxylic acid derivative, and a source for the methyl group at the 7-position. This approach opens the door for multi-component reaction strategies.

Development of Novel Synthetic Routes to this compound and its Analogues

The development of novel synthetic routes for the imidazo[1,5-a]pyrazinone core is driven by the need for efficient and diverse methods to produce analogues for various applications.

Multi-component Reaction Strategies in Imidazo[1,5-a]pyrazinone Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems in a single step. For the synthesis of the imidazo[1,5-a]pyrazinone scaffold, an MCR could potentially combine a 1,2-diamine, an aldehyde, and an isocyanide, followed by a cyclization step. While specific MCRs for this compound are not extensively documented, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful tool for the synthesis of related imidazo-fused heterocycles like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. nih.gov This reaction typically involves the condensation of an aminopyridine or aminopyrazine, an aldehyde, and an isocyanide. Adapting this methodology could provide a convergent route to the imidazo[1,5-a]pyrazinone core.

A hypothetical MCR approach for the target scaffold could involve the reaction of a suitably protected 2-aminomethylpiperazine, a glyoxylic acid derivative, and an isocyanide to rapidly assemble the core structure. The subsequent deprotection and cyclization would yield the desired hexahydroimidazo[1,5-a]pyrazin-3(2H)-one.

Reaction TypeReactantsPotential Product
Ugi-type ReactionDiamine, Carbonyl compound, Isocyanide, Carboxylic acidAcyclic intermediate for cyclization
Passerini-type ReactionCarbonyl compound, Isocyanide, Carboxylic acidFunctionalized intermediate
Groebke–Blackburn–BienayméAminoazine, Aldehyde, IsocyanideImidazo-fused heterocycle

Stereoselective and Enantioselective Approaches to this compound Derivatives

The this compound molecule possesses stereogenic centers, making stereoselective and enantioselective synthesis crucial for accessing specific stereoisomers. While direct stereoselective methods for this specific compound are not widely reported, strategies employed for the asymmetric synthesis of substituted piperazines can be adapted. nih.govthieme-connect.com

One potential approach involves the use of a chiral auxiliary attached to the piperazine nitrogen, which would direct the stereochemical outcome of subsequent reactions. nih.gov For instance, a chiral benzylamine (B48309) auxiliary could be used to construct the piperazine ring, followed by functionalization and cyclization to form the imidazolidinone ring. Removal of the auxiliary would then yield the enantiomerically enriched product.

Catalytic asymmetric methods represent a more efficient strategy. The asymmetric hydrogenation of a tetrahydropyrazine (B3061110) precursor using a chiral catalyst could establish the stereocenters in the piperazine ring. nih.gov Alternatively, an enantioselective intramolecular cyclization of an achiral precursor bearing a chiral catalyst could be a viable route. For example, a diastereoselective intramolecular palladium-catalyzed hydroamination has been used in the synthesis of 2,6-disubstituted piperazines. nih.gov

ApproachDescriptionKey Features
Chiral AuxiliaryA removable chiral group directs the stereochemical outcome of reactions.Well-established, but requires additional steps for attachment and removal.
Catalytic Asymmetric HydrogenationA chiral catalyst is used to hydrogenate a prochiral precursor.Atom-economical and can be highly enantioselective.
Enantioselective CyclizationA chiral catalyst controls the stereochemistry of the ring-forming step.Can be very efficient in setting multiple stereocenters.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. Key strategies include the use of microwave-assisted synthesis and solvent-free reaction conditions.

Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance product purity by providing rapid and uniform heating. nih.gov In the context of imidazo[1,5-a]pyrazinone synthesis, microwave assistance can be applied to various steps, including the initial formation of the piperazine ring and the final cyclization to form the bicyclic system. For example, microwave-assisted synthesis has been effectively used in one-pot sequential reactions to produce complex heterocyclic systems, reducing reaction times from hours to minutes. mdpi.com The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines, has been shown to be significantly accelerated under microwave conditions. nih.gov

Conducting reactions under solvent-free conditions, or in environmentally benign solvents, is a cornerstone of green chemistry. This approach reduces waste and the hazards associated with volatile organic solvents. While specific solvent-free syntheses of this compound are not detailed in the literature, the principles can be applied. For instance, solid-state reactions or reactions using a minimal amount of a high-boiling, recyclable solvent could be explored. The synthesis of some heterocyclic compounds has been achieved under solvent-free conditions using mechanochemistry (ball milling), which could be a viable green alternative for the construction of the imidazo[1,5-a]pyrazinone scaffold.

Biocatalytic Transformations

Biocatalytic transformations represent a green and highly selective approach to chemical synthesis. While specific enzymatic routes for this compound are not extensively detailed in current literature, the principles of biocatalysis can be applied to its structural class. Enzymes such as lipases, proteases, and oxidoreductases are frequently employed for the stereoselective synthesis and modification of heterocyclic compounds. For the imidazopyrazinone core, enzymes could potentially be used for:

Kinetic Resolution : Separating racemic mixtures of chiral precursors or derivatives of the core structure to yield enantiomerically pure compounds.

Asymmetric Synthesis : Directly constructing the chiral centers within the hexahydropyrazine ring with high enantioselectivity.

Functional Group Interconversion : Performing specific modifications on the scaffold, such as hydrolysis of ester groups or oxidation/reduction of substituents, under mild and environmentally benign conditions.

The application of biocatalysis offers the advantages of high specificity, reduced environmental impact, and operation under mild reaction conditions, making it a promising area for future research in the synthesis of this compound derivatives.

Ultrasonic Irradiation Applications

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional methods. researchgate.netnih.gov The use of ultrasonic irradiation can lead to enhanced reaction rates, improved yields, and shorter reaction times, often under milder conditions. mdpi.com This technique is particularly beneficial for the synthesis of heterocyclic compounds like imidazole (B134444) derivatives. researchgate.netnih.gov

The physical phenomenon responsible for the effects of sonication is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. scispace.com This collapse generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. scispace.com

For the synthesis of scaffolds related to this compound, ultrasonic irradiation can be applied to various steps, including condensation and cyclization reactions. mdpi.com The benefits of this green chemistry approach include reduced energy consumption and often the ability to use less hazardous solvents. nih.gov

Table 1: Advantages of Ultrasonic Irradiation in Heterocyclic Synthesis

Feature Description Reference
Rate Acceleration Cavitational collapse provides energy to overcome activation barriers, leading to faster reactions. scispace.com
Improved Yields Enhanced mass transfer and radical formation can lead to more efficient conversion of reactants to products. mdpi.com
Milder Conditions Reactions can often be conducted at lower temperatures and pressures than conventional methods. mdpi.com

| Green Chemistry | Reduces energy consumption and can minimize the need for harsh solvents and reagents. | researchgate.netnih.gov |

Solid-Phase Synthesis Techniques for Benzimidazolinopiperazinone Scaffolds

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry and a highly efficient method for the rapid generation of libraries of small molecules. nih.govmdpi.com This technique is particularly well-suited for creating derivatives of complex heterocyclic scaffolds like benzimidazolinopiperazinones, which share structural similarities with the imidazo[1,5-a]pyrazin-3(2H)-one core.

In a typical solid-phase synthesis, the core scaffold is covalently attached to an insoluble polymer resin. nih.gov Subsequent chemical transformations are carried out, and excess reagents and by-products are easily removed by simple filtration and washing of the resin. This process can be automated, allowing for high-throughput synthesis. nih.gov

A general strategy for the solid-phase synthesis of a library based on a related scaffold involves:

Attachment to Resin : A suitable starting material, such as an aminobenzimidazole, is coupled to a solid support like a p-Methylbenzhydrylamine (MBHA) resin. nih.gov

Scaffold Elaboration : The heterocyclic core is built upon the resin-bound starting material through a series of coupling and cyclization reactions. nih.gov For example, coupling with an Fmoc-protected amino acid, followed by deprotection and an intramolecular cyclization step, can form a hydantoin (B18101) ring fused to the benzimidazole. nih.gov

Diversification : Different building blocks (e.g., various amino acids, aldehydes, or carboxylic acids) are introduced at specific points in the synthesis to create a library of diverse final compounds. mdpi.com

Cleavage from Resin : Once the synthesis is complete, the final products are cleaved from the solid support, typically using a strong acid, and purified.

This methodology allows for the systematic exploration of the structure-activity relationship (SAR) by creating a large number of analogs with varied substituents. nih.gov

Post-Synthetic Modifications and Functionalization of the this compound Core

Regioselective Derivatization Strategies

Regioselective derivatization is crucial for exploring the chemical space around a core scaffold and optimizing its biological activity. For the this compound core, several positions are amenable to selective functionalization. Research on analogous imidazopyrazine systems has demonstrated that substitutions can be introduced at various positions on both the imidazole and pyrazine (B50134) rings. tsijournals.com

For instance, studies on the closely related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold have shown that derivatives can be synthesized by modifying substituents at different positions. nih.govebi.ac.uk A common strategy involves the condensation of a substituted aminopyrazine with an appropriate reagent to form the fused imidazole ring, followed by further modifications. nih.gov The nitrogen atoms in the pyrazine ring and the carbon atoms of the imidazole ring are key sites for introducing diversity.

Table 2: Potential Sites for Regioselective Functionalization

Position on Scaffold Potential Modification Rationale
N-2 (Amide Nitrogen) Alkylation, Arylation The amide N-H bond can be deprotonated and reacted with various electrophiles.
C-1 Introduction of substituents via precursors Modifying the amino acid precursor used in the cyclization step.
N-5 Alkylation, Acylation The secondary amine in the pyrazine ring is a nucleophilic site.

| C-7 (Methyl group) | Functionalization of C-H bonds | Advanced methods like radical halogenation followed by substitution. |

Exploration of C-H Activation and Heteroatom Functionalization Pathways

Direct C-H activation has emerged as a powerful and atom-economical strategy in modern organic synthesis, allowing for the functionalization of otherwise unreactive C-H bonds. urfu.rupkusz.edu.cn This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. pkusz.edu.cn Transition-metal catalysis (e.g., using palladium, rhodium, or nickel) is often employed to achieve high selectivity. researchgate.netrsc.org

For the this compound core, C-H activation could provide novel pathways for derivatization. Potential targets for C-H functionalization include:

Aromatic C-H bonds : If an aromatic substituent is present on the scaffold, ortho-directing groups could be used to selectively introduce new functional groups.

Aliphatic C-H bonds : The methyl group at the C-7 position and the methylene (B1212753) bridges of the pyrazine ring are potential sites for late-stage functionalization, although this can be more challenging.

Heteroatom functionalization, particularly at the nitrogen atoms of the pyrazine ring, offers another route for diversification. These nucleophilic centers can be targeted for alkylation, arylation, and acylation reactions to introduce a wide range of substituents.

Library Synthesis of this compound Derivatives

The synthesis of a chemical library of this compound derivatives is essential for systematic biological screening and the development of structure-activity relationships. nih.gov By combining the principles of solid-phase synthesis and regioselective derivatization, a large and diverse set of compounds can be efficiently generated. nih.gov

A potential workflow for library synthesis could involve:

Scaffold Synthesis : A multi-step synthesis of the core this compound scaffold, possibly attached to a solid support.

Parallel Derivatization : The core scaffold is distributed into an array of reaction vessels.

Introduction of Diversity : Different building blocks (e.g., a set of alkyl halides, carboxylic acids, or boronic acids) are added to each vessel to functionalize a specific position on the scaffold.

Purification and Characterization : The resulting library of compounds is purified, often using high-throughput techniques, and characterized to confirm their structures.

Research on related scaffolds like 7-methylimidazo[1,5-a]pyrazin-8(7H)-one has led to the creation of libraries of derivatives that were evaluated as potent inhibitors of biological targets like BRD4. nih.govebi.ac.ukresearchgate.net This demonstrates the utility of library synthesis in discovering novel bioactive molecules based on this heterocyclic system. nih.govresearchgate.net

N-Alkylation and other Nucleophilic Substitution Reactions

The reactivity of the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold, particularly at the nitrogen positions, allows for a variety of synthetic transformations. The secondary amine at the 2-position is a key site for functionalization through N-alkylation and related nucleophilic substitution reactions. These modifications are instrumental in the development of new derivatives with potentially altered chemical and biological properties.

Early investigations into the synthesis of derivatives of the broader hexahydroimidazo[1,5-a]pyrazin-3(2H)-one system have provided foundational insights into its reactivity. A notable study detailed the synthesis of a series of 2-aryl and 2-alkyl derivatives of 7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one. nih.gov This work successfully demonstrated that the nitrogen atom at the 2-position can undergo reactions with various alkylating and arylating agents, leading to the formation of a diverse library of substituted compounds. nih.gov While this research was conducted on the 7-phenyl analogue, the principles of reactivity are expected to be applicable to the 7-methyl derivative, suggesting that this compound can serve as a versatile intermediate for the synthesis of a wide range of N-substituted products.

The general approach to N-alkylation of the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core typically involves the reaction of the parent heterocycle with an appropriate alkyl halide (e.g., alkyl bromide or iodide) or another electrophilic alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the secondary amine at the 2-position, thereby increasing its nucleophilicity and facilitating the substitution reaction. The choice of solvent and reaction temperature can be optimized to achieve the desired product in good yield.

Below is a representative table illustrating the types of N-alkylation products that could be anticipated from the reaction of this compound with various alkylating agents, based on the reactivity patterns observed in related systems.

Alkylating AgentExpected Product
Methyl Iodide2,7-Dimethylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one
Ethyl Bromide2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one
Benzyl Chloride2-Benzyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one
Propargyl Bromide7-Methyl-2-(prop-2-yn-1-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

This table is illustrative and based on the general reactivity of the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one system.

Further research is necessary to delineate the specific reaction conditions, scope, and limitations of N-alkylation and other nucleophilic substitution reactions for this compound.

Mechanistic Studies of Chemical Reactions Involving the Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one System

Currently, detailed mechanistic studies specifically focused on the chemical reactions of the this compound system are not extensively reported in the available scientific literature. However, the general principles of nucleophilic substitution at the secondary amine in the 2-position can be inferred from established reaction mechanisms.

The N-alkylation reaction is presumed to proceed through a standard SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the lone pair of electrons on the nitrogen atom of the imidazo[1,5-a]pyrazin-3(2H)-one ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent. The reaction is typically facilitated by a base, which removes the proton from the nitrogen atom, enhancing its nucleophilicity. The transition state of the reaction would involve the simultaneous formation of the new nitrogen-carbon bond and the cleavage of the carbon-leaving group bond.

Factors that would be expected to influence the rate and outcome of these reactions include:

Steric Hindrance: The steric bulk of both the substituent at the 7-position (in this case, a methyl group) and the incoming alkylating agent could affect the accessibility of the nitrogen at the 2-position.

Electronic Effects: The electron-donating or withdrawing nature of substituents on the heterocyclic ring system could modulate the nucleophilicity of the nitrogen atom.

Nature of the Leaving Group: A better leaving group on the alkylating agent will generally lead to a faster reaction rate.

Solvent Effects: The choice of solvent can influence the solubility of the reactants and stabilize the transition state, thereby affecting the reaction kinetics.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of 7 Methylhexahydroimidazo 1,5 a Pyrazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and spatial arrangement.

High-Resolution 1D NMR (¹H, ¹³C) for Comprehensive Structural Assignment

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are the foundational experiments for structural elucidation.

¹H NMR Spectroscopy : The ¹H NMR spectrum of 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one would provide key information based on chemical shifts, signal integrations, and coupling patterns (multiplicity). The integration of each signal corresponds to the number of protons it represents. The coupling (splitting) of signals reveals adjacent non-equivalent protons. Based on the structure, one would expect distinct signals for the methyl group protons, the methylene (B1212753) protons of the pyrazine (B50134) and imidazolidinone rings, and the methine protons at the ring junctions.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated: one for the methyl group, five for the methylene carbons, one for the methine carbon, and one for the carbonyl carbon of the lactam ring, which would appear significantly downfield.

Illustrative 1D NMR Data: The following table presents expected chemical shift ranges for the protons and carbons in this compound, based on general values for similar heterocyclic systems.

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C3 (C=O)-~165-175
C1~3.5-4.5 (2H)~40-50
C8a~3.0-4.0 (1H)~50-60
C5~2.8-3.8 (2H)~45-55
C6~2.5-3.5 (2H)~45-55
C8~2.5-3.5 (2H)~40-50
7-CH₃~1.0-1.5 (3H)~15-25
C7~40-50 (1H)~50-60

This is an interactive data table. You can sort and filter the data as needed.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. sdsu.educhimia.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between adjacent protons in the ring system, helping to trace the proton connectivity throughout the bicyclic framework.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for identifying quaternary carbons (like the carbonyl C3) and for piecing together different fragments of the molecule by showing correlations across heteroatoms or ring junctions. For instance, the protons of the 7-CH₃ group would show an HMBC correlation to the C7 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the methyl group at the C7 position.

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound or the yield of a reaction without the need for a specific reference standard of the analyte itself. youtube.comnih.gov The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.govacs.org

By adding a known amount of a stable, high-purity internal standard with a simple NMR spectrum (e.g., maleic acid or dimethyl sulfone) to a precisely weighed sample of this compound, the purity of the analyte can be calculated. acs.org This is achieved by comparing the integrals of specific, well-resolved signals from the analyte and the internal standard. qNMR is recognized for its accuracy and can be a valuable orthogonal technique to chromatographic purity assessments. youtube.comacs.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₈H₁₅N₃O, HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the calculated theoretical mass.

Illustrative HRMS Data:

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ Ion
C₈H₁₅N₃O169.1215170.1293

This is an interactive data table. You can sort and filter the data as needed.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers or elucidate the structure of unknown compounds.

For this compound, fragmentation would likely involve cleavages within the piperazine (B1678402) and imidazolidinone rings. xml-journal.netresearchgate.net Common fragmentation pathways for piperazine-containing structures include the cleavage of C-N bonds within the ring system. xml-journal.netresearchgate.net The analysis of these fragmentation patterns provides definitive confirmation of the bicyclic core structure and the position of the methyl substituent.

Isotopic Labeling Studies by MS

Isotopic labeling in conjunction with mass spectrometry (MS) is a powerful technique for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes with high precision. This method involves the incorporation of a stable or radioactive isotope into a molecule of interest. The resulting mass shift of the labeled compound and its fragments in the mass spectrum provides invaluable information.

In the context of this compound, isotopic labeling could be employed to:

Elucidate Biosynthetic Pathways: By feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids) to a biological system producing imidazopyrazinone derivatives, the incorporation of the labels into the final product can be traced, thereby mapping the biosynthetic route.

Probe Reaction Mechanisms: Labeling specific atoms in a starting material for the synthesis of this compound can help to track the fate of these atoms throughout the reaction sequence, confirming or refuting a proposed mechanism.

Quantitative Analysis: A known amount of an isotopically labeled version of the target compound can be used as an internal standard in quantitative MS assays. This is particularly useful for complex matrices where matrix effects can suppress or enhance the signal of the analyte.

Hypothetical Isotopic Labeling Scheme for Mechanistic Studies:

Labeled PrecursorPosition of LabelExpected Mass Shift (Da)Information Gained
¹⁵N-labeled Ethylenediamine (B42938)Amine Nitrogens+2Confirmation of ethylenediamine incorporation into the pyrazine ring.
¹³C₂-labeled GlycineCarboxyl and α-carbon+2Tracing the origin of the imidazolidinone ring atoms.
Deuterated Methyl Iodide (CD₃I)7-Methyl group+3Investigating reactions involving the methyl group.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be used to generate a detailed model of the atomic arrangement.

For a chiral molecule like this compound, which possesses a stereocenter at the C8a position, X-ray crystallography can definitively establish the (R) or (S) configuration. This is typically achieved through the use of anomalous dispersion, where the presence of a heavy atom in the structure or the use of a specific X-ray wavelength causes differences in the intensities of Friedel pairs of reflections.

While a crystal structure for this compound is not publicly available, the following table presents hypothetical crystallographic data that would be expected for a derivative of this class of compounds.

Hypothetical Crystallographic Data for an Imidazopyrazinone Derivative:

ParameterValue
Chemical FormulaC₈H₁₃N₃O
Formula Weight167.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)915.6
Z4
Density (calculated) (g/cm³)1.214
Absorption Coefficient (mm⁻¹)0.085
Flack Parameter0.05(10)

The Flack parameter, being close to zero, would provide confidence in the assignment of the absolute configuration. The crystal structure would also reveal crucial details about the solid-state conformation, including the puckering of the saturated rings and any intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups. While a specific spectrum for this compound is not available, the table below outlines the expected vibrational frequencies based on data from analogous heterocyclic compounds.

Expected FTIR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideC=O stretch1680 - 1630
AmineN-H stretch (secondary)3350 - 3310
AlkaneC-H stretch2960 - 2850
AlkaneC-H bend1470 - 1350
AmineC-N stretch1250 - 1020

The presence of a strong absorption band in the region of 1680-1630 cm⁻¹ would be a clear indicator of the amide carbonyl group in the imidazolidinone ring. The N-H stretching vibration of the secondary amine in the pyrazine ring would likely appear as a weaker band in the 3350-3310 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations from the methyl group and the saturated rings would be observed in their characteristic regions.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Separation

For a chiral compound intended for pharmaceutical use, the determination of enantiomeric excess (ee) and the separation of enantiomers are critical. nih.govnih.govnih.gov Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for this purpose. nih.govnih.govnih.gov These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

The separation of the enantiomers of this compound would likely be achievable using a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, which are known for their broad applicability in resolving a wide range of chiral compounds.

The following table presents a hypothetical chiral HPLC method for the enantiomeric separation of a hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivative, based on methods developed for similar heterocyclic structures. nih.govnih.gov

Hypothetical Chiral HPLC Method for an Imidazopyrazinone Derivative:

ParameterCondition
ColumnChiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane/Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Successful separation would allow for the accurate determination of the enantiomeric excess by integrating the peak areas of the two enantiomers. Furthermore, preparative chiral chromatography could be employed to isolate the individual enantiomers for further pharmacological evaluation.

Computational Chemistry and Theoretical Modeling of 7 Methylhexahydroimidazo 1,5 a Pyrazin 3 2h One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. cuny.edu For 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one, these calculations can predict its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). These parameters are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Furthermore, quantum chemical methods can simulate spectroscopic properties such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. nih.gov By calculating vibrational frequencies, one can predict the positions of characteristic peaks in the IR spectrum. Similarly, the chemical shifts in NMR spectra can be calculated, aiding in the structural elucidation of the molecule and its derivatives. nih.gov While specific experimental data for the title compound is limited, theoretical predictions provide a valuable framework for its characterization.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G )**

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DInfluences solubility and intermolecular interactions

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be calculated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the hexahydropyrazine ring in this compound means that the molecule can adopt multiple conformations. researchgate.net Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational space. nih.gov By simulating the movement of atoms over time, MD can identify the most stable, low-energy conformations of the molecule and the energy barriers between them. researchgate.net Saturated six-membered rings typically adopt chair, boat, and twist conformations, and the presence of the fused imidazole (B134444) ring and the methyl group will influence the relative stability of these forms. researchgate.net

MD simulations can also provide insights into how this compound interacts with its environment, such as solvent molecules or a biological receptor. nih.gov By analyzing the trajectories of the simulation, one can identify key intermolecular interactions, like hydrogen bonds, which are crucial for molecular recognition and binding.

Table 2: Hypothetical Conformational Analysis of the Hexahydropyrazine Ring

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair 1 (equatorial methyl)0.0~55
Chair 2 (axial methyl)1.8~55
Twist-Boat5.5Variable
Boat6.9Variable

Note: This data is illustrative and based on general principles of conformational analysis of saturated heterocycles.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict their activity against a particular biological target. researchgate.net

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound. These descriptors can be derived from quantum chemical calculations and can represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links these descriptors to the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Table 3: Example of Theoretical Descriptors Used in a Hypothetical QSAR Model

DescriptorTypeCorrelation with Activity
LogPLipophilicityPositive
Molecular WeightSizeNegative
HOMO EnergyElectronicPositive
Surface AreaShapePositive

Note: The descriptors and their correlations are hypothetical and for illustrative purposes.

Docking Studies for Hypothetical Receptor-Ligand Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, such as a protein or enzyme. ijper.org For this compound, docking studies can be used to hypothesize its binding mode within the active site of a potential biological target. nih.gov This information is invaluable for understanding the molecular basis of its activity and for designing more potent analogues.

The docking process involves generating a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. ijper.org The top-ranked poses represent the most likely binding modes. Analysis of these poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues. nih.gov

Table 4: Hypothetical Docking Results for this compound

Interacting ResidueInteraction TypeDistance (Å)
Asp110Hydrogen Bond (with N-H)2.8
Tyr82Pi-Pi Stacking (with imidazole ring)4.5
Leu167Hydrophobic (with methyl group)3.9
Val101Hydrophobic (with pyrazine (B50134) ring)4.2

Note: This data is purely hypothetical and illustrates the kind of information obtained from a docking study.

In Silico Prediction of Novel this compound Analogues

The insights gained from the computational studies described above can be integrated into an in silico drug design workflow to propose novel analogues of this compound with improved properties. rsc.orgresearchgate.netnih.gov For instance, QSAR models can suggest which structural modifications are likely to enhance activity. Docking studies can guide the design of analogues that make more favorable interactions with the target receptor. researchgate.net

Computational tools can be used to virtually screen large libraries of potential analogues, predicting their activity and other properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov

Table 5: Proposed Analogues and their Predicted Properties

ModificationPredicted Effect on ActivityRationale
Replace methyl with ethylIncreaseEnhanced hydrophobic interactions
Add hydroxyl to pyrazine ringIncreasePotential for new hydrogen bond
Replace carbonyl with thiocarbonylDecreaseAltered electronic properties
Add phenyl group at N-7IncreasePotential for pi-stacking interactions

Note: The proposed modifications and their predicted effects are hypothetical and for illustrative purposes.

Investigation of 7 Methylhexahydroimidazo 1,5 a Pyrazin 3 2h One Within Biological Systems: Mechanistic Focus

Enzyme Inhibition and Activation Mechanisms at the Molecular Level

The interaction of 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one with various enzyme systems is a key area of investigation to understand its pharmacological profile.

Kinase Modulation StudiesWhile direct studies on this compound are limited, research into structurally related compounds provides insight into potential kinase interactions. A related scaffold, 7-methylimidazo[1,5-a]pyrazin-8(7H)-one, has been explored for its inhibitory activity against the Bromodomain and Extraterminal Domain (BET) family of proteins, which are key regulators of gene expression.nih.govOne novel BET inhibitor from this class, designated compound 28, demonstrated potent inhibitory activity against BRD4, a member of the BET family, with an IC50 value of 33 nM.nih.govThis compound also showed anti-proliferative effects in HL-60 human promyelocytic leukemia cells with an IC50 of 110 nM.nih.govThese findings suggest that the imidazo[1,5-a]pyrazine (B1201761) core can be a valuable scaffold for developing inhibitors of proteins involved in epigenetic regulation.nih.gov

Interactive Data Table: Kinase Modulation Activity of a Related Imidazo[1,5-a]pyrazine Compound

Compound Target IC50 (nM) Cell Line Anti-proliferative IC50 (nM)

Receptor Binding and Allosteric Modulation Studies at the Molecular Level

The effects of this compound on neuronal receptors are critical to understanding its potential neurological activities.

Asialoglycoprotein Receptor (ASGPR) Binding Interactions

The asialoglycoprotein receptor (ASGPR), a lectin primarily expressed on the surface of hepatocytes, plays a crucial role in the clearance of glycoproteins from circulation. nih.govnih.gov Its function in receptor-mediated endocytosis makes it a significant target for liver-specific drug delivery. publichealthtoxicology.com The binding affinity of ligands to ASGPR is a key determinant of their hepatic uptake.

Currently, there is no specific research detailing the binding interactions between this compound and the asialoglycoprotein receptor (ASGPR). The interaction between a molecule and ASGPR is highly dependent on the presence of specific carbohydrate moieties, typically terminal galactose or N-acetylgalactosamine residues, which are not inherent to the structure of this compound. Therefore, any significant binding would likely require chemical modification of the parent compound to include these targeting ligands.

Cellular Pathway Modulation by this compound

The influence of small molecules on cellular pathways is a cornerstone of pharmacological research. Key pathways of interest include apoptosis, inflammatory signaling, and cell survival.

Apoptosis Induction Mechanisms in Cell Lines

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a primary mechanism for many anticancer agents. researchgate.net Studies on compounds with similar heterocyclic scaffolds, such as imidazo[1,2-b]pyrazole-7-carboxamides, have demonstrated the induction of apoptosis in human leukemia cell lines at nanomolar concentrations. nih.gov The mechanism often involves the activation of caspases, a family of proteases central to the execution of the apoptotic program. For instance, in some cancer cell lines, the apoptotic process is initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of executioner caspases like caspase-3.

While direct evidence for this compound is not available, a related compound with a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core has been shown to trigger apoptosis in BxPc3 pancreatic cancer cells by modulating the intrinsic apoptotic pathway. nih.gov

NF-κB Transcriptional Activity Modulation

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. nih.gov The modulation of NF-κB activity is a key therapeutic strategy for a variety of diseases, including cancer and inflammatory disorders. The canonical NF-κB pathway is activated by various stimuli, leading to the translocation of NF-κB dimers to the nucleus and subsequent gene transcription. nih.gov

There are currently no specific studies available that investigate the modulation of NF-κB transcriptional activity by this compound.

Effects on Cancer Cell Line Survival and Proliferation (cellular mechanisms)

The ability of a compound to inhibit the survival and proliferation of cancer cells is a key indicator of its potential as an anticancer agent. mdpi.combrieflands.com Research on compounds with related imidazo[1,2-a]pyridine (B132010) structures has shown significant cytotoxic and anti-proliferative effects against various cancer cell lines, including breast cancer and melanoma. nih.govnih.govresearchgate.net The mechanisms underlying these effects often involve cell cycle arrest and the induction of apoptosis. nih.gov For example, some imidazo[1,2-a]pyridine derivatives have been found to induce G2/M cell cycle arrest. nih.gov A novel BET inhibitor with a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core demonstrated anti-proliferation potency with an IC50 value of 110 nM in HL-60 human promyelocytic leukemia cancer cells. nih.gov

Table 1: Effects of a Structurally Related Imidazo[1,5-a]pyrazin-8(7H)-one Compound on Cancer Cell Lines

CompoundCell LineEffectIC50 Value
7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivativeHL-60Anti-proliferation110 nM nih.gov
7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivativeBxPc3Apoptosis InductionNot specified nih.gov

Protein-Ligand Interaction Dynamics and Molecular Recognition Studies

Understanding the dynamic interactions between a small molecule (ligand) and its protein target is fundamental to elucidating its mechanism of action. nih.gov Techniques such as mass spectrometry can provide insights into the composition, heterogeneity, and dynamics of these interactions. nih.gov

Specific protein-ligand interaction dynamics and molecular recognition studies for this compound are not documented in the current scientific literature. Molecular docking simulations performed on a related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one compound identified it as a BET bromodomain inhibitor, suggesting a potential protein target class for this scaffold. nih.gov

Metabolic Transformation Pathways of this compound (Enzymatic Biotransformation)

The metabolic fate of a compound within an organism is a critical aspect of its pharmacokinetic profile. Enzymatic biotransformation, primarily occurring in the liver, can significantly alter the activity and clearance of a drug.

There is no information currently available on the metabolic transformation pathways of this compound.

Methodological Advancements and Emerging Research Directions for Hexahydroimidazo 1,5 a Pyrazin 3 2h One Derivatives

High-Throughput Screening Methodologies for Novel Imidazo[1,5-a]pyrazinone Scaffolds

High-Throughput Screening (HTS) serves as a foundational strategy in the discovery of novel bioactive molecules based on the imidazo[1,5-a]pyrazinone scaffold. This approach allows for the rapid assessment of large chemical libraries to identify initial "hits" that can be further developed into lead compounds. For instance, HTS campaigns have been instrumental in identifying imidazo[1,5-a]pyrazine (B1201761) derivatives as inhibitors of critical biological targets.

Methodological advancements in HTS are moving beyond simple activity assays. Modern screening funnels often incorporate multi-parametric readouts, including cytotoxicity and target engagement assays, run in parallel to provide a more comprehensive initial profile of the screened compounds. The development of cell-based phenotypic screens allows for the discovery of compounds that modulate complex biological pathways, which is particularly relevant for diseases where the exact molecular target is unknown or multifactorial. Furthermore, the integration of automated liquid handling systems and sophisticated data analysis pipelines has dramatically increased the efficiency and reproducibility of screening campaigns focused on identifying novel imidazo[1,5-a]pyrazinone-based compounds.

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,5-a]pyrazinone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to imidazo[1,5-a]pyrazinone research holds immense promise. These computational tools can analyze vast and complex datasets to predict the properties and activities of novel compounds, thereby accelerating the design-synthesis-test cycle.

Machine learning models, such as deep neural networks (DNNs) and graph neural networks, can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of virtual imidazo[1,5-a]pyrazinone derivatives. This predictive capability enables researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. AI algorithms can also be employed for de novo drug design, generating entirely new molecular structures based on the imidazo[1,5-a]pyrazinone scaffold that are optimized for specific biological targets. Furthermore, ML models are adept at predicting absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Table 1: Applications of AI/ML in Imidazo[1,5-a]pyrazinone Research

AI/ML ApplicationDescriptionPotential Impact on Imidazo[1,5-a]pyrazinone Research
Predictive Modeling Utilizes algorithms (e.g., Random Forest, DNNs) to build models that predict biological activity based on chemical structure.Prioritization of synthetic targets; enhanced understanding of structure-activity relationships.
De Novo Design Employs generative models to create novel molecular structures with desired properties.Discovery of novel imidazo[1,5-a]pyrazinone derivatives with unique activity profiles.
ADME/Tox Prediction Uses ML to forecast pharmacokinetic and toxicity profiles of virtual compounds.Early-stage deselection of candidates with poor drug-like properties.
Virtual Screening Applies ML models to rapidly screen large virtual libraries for potential hits against a specific target.Efficient identification of starting points for medicinal chemistry campaigns.

Application of Advanced Analytics in Structure-Based Design and Optimization

The development of potent and selective imidazo[1,5-a]pyrazinone derivatives is heavily reliant on structure-based drug design and advanced computational analytics. These methods leverage three-dimensional structural information of the biological target to guide the optimization of ligands.

Molecular docking is a key technique used to predict the binding mode and affinity of imidazo[1,5-a]pyrazinone derivatives within the active site of a target protein. For example, docking studies have been successfully used to explain the structure-activity relationships of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent BRD9 inhibitors nih.gov. Similarly, the design of selective inhibitors for Aurora-A kinase has been guided by the co-crystallization of an imidazo[1,2-a]pyrazine (B1224502) derivative with the target protein, providing critical insights into molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By developing mathematical models that correlate the chemical features of a series of compounds with their biological activity, 3D-QSAR studies can guide the modification of the imidazo[1,5-a]pyrazinone scaffold to enhance potency and selectivity. Pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for biological activity, is used to screen virtual databases for novel compounds containing the desired imidazo[1,5-a]pyrazinone core.

Interdisciplinary Approaches in the Study of Hexahydroimidazo[1,5-a]pyrazinones

The comprehensive study of hexahydroimidazo[1,5-a]pyrazinones and their derivatives necessitates a convergence of multiple scientific disciplines. The successful progression of a compound from an initial hit to a potential therapeutic candidate relies on the integration of computational chemistry, synthetic organic chemistry, biochemistry, and cell biology.

A prime example of this interdisciplinary synergy is the development of chemical probes. The synthesis of a potent and selective inhibitor, such as an imidazo[1,5-a]pyrazin-8(7H)-one derivative for BRD9, provides a valuable tool for chemical biologists to investigate the cellular functions of the target protein nih.gov. This involves a cycle of computational design, chemical synthesis, in vitro biochemical assays to confirm potency and selectivity, and subsequent evaluation in cellular models to understand its effect on biological pathways researchgate.net.

Furthermore, the unique photophysical properties of some related heterocyclic scaffolds, like imidazo[1,5-a]pyridines, are being explored for applications in bioimaging mdpi.com. This opens up the possibility of developing fluorescently tagged hexahydroimidazo[1,5-a]pyrazinone derivatives. Such tools would enable researchers to visualize the subcellular localization and dynamics of these compounds or their targets, blending synthetic chemistry with advanced microscopy and cell biology techniques.

Future Perspectives in 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Research as a Chemical Scaffold

The this compound scaffold and its close analogs are poised for significant future development, building upon their established versatility. The core structure has already proven to be a valuable starting point for developing potent inhibitors of epigenetic targets, such as the Bromodomain and Extraterminal Domain (BET) family of proteins nih.gov.

Future research is likely to focus on several key areas:

Expansion of Target Space: While success has been found in targeting bromodomains, the scaffold's structural features make it amenable for modification to target other protein families, such as kinases and proteases. Computational methods will be crucial in identifying new potential targets for this privileged scaffold.

Development as Chemical Probes: The creation of highly potent and selective derivatives will provide invaluable chemical tools to the broader scientific community for dissecting complex biological processes with high temporal and spatial resolution nih.govresearchgate.net.

Novel Therapeutic Modalities: The scaffold could be incorporated into emerging therapeutic platforms. For example, it could serve as the target-binding moiety in Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins rather than just inhibiting them.

Applications in Materials Science: Drawing inspiration from related imidazo-fused heterocycles, there is potential to explore the unique photophysical and electronic properties of novel this compound derivatives for applications in materials science, such as in the development of sensors or optoelectronic devices rsc.org.

The continued integration of advanced synthetic methods, computational tools, and diverse biological evaluation techniques will undoubtedly unlock the full potential of the this compound scaffold in both biomedical research and beyond.

Q & A

Q. What are the standard synthetic routes for preparing 7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one and its derivatives?

The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core. A common method includes reacting silylformamidine derivatives with nitro-substituted precursors in non-polar solvents like benzene, followed by crystallization from hexane. For example, methyl 7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)-3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate was synthesized by stirring 2g with silylformamidine 1 in benzene, yielding product 3g after purification . Key steps include:

  • Solvent selection (benzene, methanol, or ether)
  • Heating/cooling cycles (e.g., reflux at 80°C for 5 hours)
  • Extraction and drying (e.g., ethyl acetate/water partitioning)
  • Crystallization (hexane or ethanol)

Q. How are structural and purity analyses performed for this compound class?

Characterization relies on:

  • 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., methyl groups at position 7 show distinct singlet signals near δ 2.5–3.0 ppm) .
  • Elemental Analysis : Compare calculated vs. found values for C, H, N (e.g., C21H16ClN7Al: Calc. C 62.77%, H 4.01%, N 24.40%; Found C 62.70%, H 4.05%, N 24.35%) .
  • Melting Point : Consistency with literature (e.g., 266–268°C for 7-amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile) .

Q. What solvents and reaction conditions optimize yield in derivative synthesis?

  • Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution for arylazo derivatives .
  • Reaction Time : Extended reflux (5–6 hours) improves cyclization efficiency in pyrazolo[1,5-a]pyrimidine synthesis .
  • Workup : Neutralization with dilute HCl after reflux minimizes byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing position 7 be addressed?

Regioselective modification at position 7 is achieved via:

  • Directing Groups : Nitro or carbonyl groups at position 3 stabilize intermediates, directing electrophilic substitution to position 7 .
  • Multicomponent Reactions : Aromatic aldehydes condense with aminopyrazoles and hydrazines to form dihydropyrazolo[1,5-a]pyrimidines with high regiocontrol (e.g., 4-hydroxyphenyldiazenyl derivatives) .
  • Data-Driven Optimization : Adjust substituent electronic effects (e.g., electron-withdrawing groups at position 3 enhance reactivity at position 7) .

Q. How should researchers resolve contradictions between calculated and experimental analytical data?

Discrepancies in elemental analysis or NMR shifts often arise from:

  • Hydrate Formation : Unaccounted water in crystallization (e.g., 7-methoxypyrrolo[1,5-a]pyrazine-3,4-dicarboxylate showed 0.5% deviation in C% due to hydrate traces) .
  • Tautomerism : Imidazo-pyrazine derivatives may exist as keto-enol tautomers, altering NMR signals. Compare data across solvents (DMSO-d6 vs. CDCl3) .
  • Solution : Repeat analyses under anhydrous conditions and validate with high-resolution mass spectrometry (HRMS) .

Q. What strategies improve the stability of this compound derivatives?

  • Steric Shielding : Bulky substituents (e.g., 2-phenylpyrazolo[1,5-a]pyridin-3-yl) reduce oxidative degradation .
  • Salt Formation : Trifluoroacetate salts (e.g., C8H10F3N3O2) enhance solubility and thermal stability (decomposition >200°C) .
  • Storage : Argon-atmosphere vials at –20°C prevent hydrolysis of labile groups (e.g., hydrazinyl derivatives) .

Methodological Recommendations

  • Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for benzene) to avoid side reactions .
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in polycyclic derivatives .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) for derivatives intended for biological assays .

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Reactant of Route 1
7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one
Reactant of Route 2
7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.